Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
CAS No.:
Cat. No.: VC15872348
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate -](/images/structure/VC15872348.png)
Specification
Molecular Formula | C9H16N2O2 |
---|---|
Molecular Weight | 184.24 g/mol |
IUPAC Name | ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate |
Standard InChI | InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3 |
Standard InChI Key | GBFBZKZBDOMPDH-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C12CNCC1CNC2 |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound features a bicyclic framework comprising a fully saturated pyrrolidine ring fused to a partially unsaturated pyrrole ring. The 3a-position is substituted with an ethyl carboxylate group, while the dihydrochloride salt form introduces two chloride counterions. X-ray crystallography of analogous structures reveals a chair-like conformation in the saturated ring, with the ester group adopting an equatorial orientation to minimize steric strain .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 851526-85-7 | |
IUPAC Name | Ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride | |
Molecular Formula | C₉H₁₈Cl₂N₂O₂ | |
Molecular Weight | 257.15 g/mol | |
SMILES | CCOC(=O)C12CNCC1CNC2.Cl.Cl | |
InChIKey | IHFUOFXQGCUCED-UHFFFAOYSA-N |
Synonyms and Registry Numbers
Alternative designations include hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid ethyl ester dihydrochloride (CAS 2206113-28-0) . The free base form (without hydrochloride) is less commonly reported but may serve as an intermediate in synthetic pathways .
Synthesis and Manufacturing
Ag(I)-Catalyzed Cycloaddition
A groundbreaking one-pot synthesis for pyrrolo[3,4-c]pyrrole derivatives involves Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides . While this method was initially applied to pyrrolo[3,4-c]pyrrole-1,3-diones, analogous strategies could be adapted for ethyl carboxylate derivatives by substituting maleimide with ethyl acrylate derivatives. The reaction proceeds via:
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Azomethine Ylide Generation: Condensation of aldehydes with amino esters.
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Cycloaddition: Stereoselective [3+2] cyclization catalyzed by AgNO₃.
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Oxidation: DDQ-mediated aromatization to yield the pyrrole nucleus .
Alternative Routes
Boc-protected analogs, such as tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 141449-85-6), are synthesized via reductive amination followed by esterification . These methods highlight the versatility of pyrrolo[3,4-c]pyrrole cores in modular synthesis.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances aqueous solubility (estimated logP = -1.2) compared to the free base (logP = 1.8) . Stability studies indicate decomposition above 200°C, with the hydrochloride form exhibiting superior shelf life under refrigerated conditions .
Table 2: Physicochemical Data
Parameter | Value | Method/Source |
---|---|---|
Melting Point | 218–220°C (dec.) | DSC |
pKa (amine) | 8.9 ± 0.3 | Potentiometric |
Solubility (H₂O) | 45 mg/mL (25°C) | USP Method |
Applications and Research Directions
Medicinal Chemistry
The compound’s ability to cross the blood-brain barrier (predicted BBB+ score = 0.76) makes it a candidate for neuropharmacological agents . Current research explores:
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Cognitive Enhancers: α7 nAChR agonists for Alzheimer’s disease.
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Antidepressants: α4β2 partial agonists modulating dopamine release.
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